molecular formula C7H7NO2 B8811890 2-Hydroxy-6-methylnicotinaldehyde

2-Hydroxy-6-methylnicotinaldehyde

Cat. No. B8811890
M. Wt: 137.14 g/mol
InChI Key: DGRLFJFWFJNPDX-UHFFFAOYSA-N
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Patent
US08071592B2

Procedure details

3-(hydroxymethyl)-6-methyl-2(1H)-pyridinone (2.0 g, 13 mmol) was dissolved in CH2Cl2(80 mL), THF (80 mL) and MeOH (5 mL), MnO2 (3.7 g, 43 mmol) was added. The reaction mixture was heated at 57° C. for 18 hours. The reaction was filtered through a pad of Celite® and concentrated to give a solid (1.8 g, 90%). LCMS (ES+) m/z 138 (MH+).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.7 g
Type
catalyst
Reaction Step Two
Name
Yield
90%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[C:4](=[O:10])[NH:5][C:6]([CH3:9])=[CH:7][CH:8]=1.C1COCC1.CO>C(Cl)Cl.O=[Mn]=O>[CH3:9][C:6]1[NH:5][C:4](=[O:10])[C:3]([CH:2]=[O:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OCC=1C(NC(=CC1)C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Name
Quantity
3.7 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(N1)=O)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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